Carfentrazone-ethyl
Overview
Description
Synthesis Analysis
The synthesis of carfentrazone-ethyl involves the use of 4-chloro-2-fluorophenylhydrazine as the raw material. The process encompasses several steps, including synthesis of amidrazone and phosgene cyclization, difluoromethylation, nitration and hydrogenating reduction, diazotization, and the reaction with ethyl acrylate to yield carfentrazone-ethyl. An improved synthetic method based on the Heck reaction has also been reported, showcasing the mild conditions, atom economy, low cost, and efficiency of this new method (Li Meifang & Han Bangyou, 2010); (Jian-Guo Fan et al., 2015).
Molecular Structure Analysis
Carfentrazone-ethyl's molecular structure is characterized by the presence of a triazolinone ring, which is crucial for its herbicidal activity. The molecule contains fluorine atoms that contribute to its activity and selectivity. The structural analysis and enantioselective separation studies reveal significant insights into the stereoselective behavior and interaction of carfentrazone-ethyl with its target enzyme, protoporphyrinogen oxidase (L. García-Cansino et al., 2021).
Chemical Reactions and Properties
Carfentrazone-ethyl undergoes rapid degradation in the environment, particularly in aquatic conditions, converting to carfentrazone-chloropropionic acid and a cascade of acidic degradation products. Its degradation pathway under aerobic aquatic conditions has been thoroughly studied, showing a fast conversion of the parent compound to its metabolites (S. Elmarakby et al., 2001).
Physical Properties Analysis
The physical properties of carfentrazone-ethyl, such as solubility in water and organic solvents, vapor pressure, and stability under various environmental conditions, play a critical role in its efficacy and environmental behavior. These properties are influenced by its molecular structure, particularly the presence of fluorine atoms and the triazolinone ring.
Chemical Properties Analysis
Carfentrazone-ethyl exhibits stereoselective behavior in its biological activity and environmental fate. The enantioselective degradation and bioactivity of carfentrazone-ethyl and its metabolites in soils demonstrate the importance of considering the chiral nature of the compound in environmental risk assessments and its mechanism of action as a herbicide (Jinsheng Duan et al., 2018).
Scientific Research Applications
1. Stereoselective Degradation Behaviour Study
- Summary of Application: This study investigated the stereoselective degradation behaviour of Carfentrazone-ethyl and its metabolite carfentrazone in soils under aerobic conditions .
- Methods of Application: The study was conducted in three types of soil: Jiangxi red soil, Jilin black soil, and Anhui paddy soil .
- Results: Significant stereoselective difference in the degradation behaviour of Carfentrazone-ethyl and its metabolite carfentrazone enantiomer was observed in the soils. The results could provide more scientific guidance for the risk assessments of Carfentrazone-ethyl from a chiral perspective .
2. Weed Control in Wheat Fields
- Summary of Application: Carfentrazone-ethyl is used as a post-emergence herbicide in wheat fields for weed management .
- Methods of Application: Carfentrazone-ethyl is sprayed as a post-emergence herbicide in the wheat crop for management of weeds .
- Results: The degradation of Carfentrazone-ethyl in the soil of wheat field occurred rapidly with the mean half-life of 9.92 days . The terminal residues of Carfentrazone-ethyl in the wheat straw, grains, and soil were found below the maximum residue limits .
3. Damage to Commercial Onion Fields
- Summary of Application: Carfentrazone-ethyl was found to damage onion fields when applied prior to onion emergence .
- Methods of Application: Carfentrazone-ethyl was applied preemergence at 0.032 lb ai/A .
- Results: Damage was observed in onion, sugar beet, carrot, broccoli, cabbage, and lettuce planted in sandy soil in greenhouse trials .
Safety And Hazards
Based upon a battery of acute toxicity studies, Carfentrazone-ethyl is classified as Toxicity Categories III and IV (CAUTION) . It is not carcinogenic, neurotoxic, mutagenic and is not a developmental or reproductive toxicant . While low levels of chemical residue may occur in surface and groundwater, risk concerns to non-target plants or animals are not expected .
Future Directions
Carfentrazone-ethyl has been thoroughly evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . Research has shown that Carfentrazone-ethyl reduces up to 90% of moss in just two applications when used at labeled rates according to label directions .
properties
IUPAC Name |
ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCGVHIFJBRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032532 | |
Record name | Carfentrazone-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH] | |
Record name | Carfentrazone-ethyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
350-355 °C | |
Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. | |
Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.457 g/cu cm at 20 °C | |
Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C | |
Record name | Carfentrazone-ethyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4234 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Carfentrazone-ethyl | |
Color/Form |
Viscous yellow-orange liquid | |
CAS RN |
128639-02-1 | |
Record name | Carfentrazone-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128639-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carfentrazone-ethyl [ISO:BSI] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128639021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carfentrazone-ethyl | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARFENTRAZONE-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Y208AO5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-22.1 °C | |
Record name | CARFENTRAZONE-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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